molecular formula C8H8O3 B194381 4-Hydroxyphenylacetic acid CAS No. 156-38-7

4-Hydroxyphenylacetic acid

Cat. No. B194381
CAS RN: 156-38-7
M. Wt: 152.15 g/mol
InChI Key: XQXPVVBIMDBYFF-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetic acid (4-HPAA) is a naturally occurring compound found in plants, animals, and humans. It is an important metabolite of the catecholamine neurotransmitters dopamine and norepinephrine and is involved in the regulation of a wide range of physiological processes. 4-HPAA has been extensively studied in both in vivo and in vitro models due to its potential therapeutic applications.

Scientific research applications

Enzymatic Properties and Microbial Degradation

  • Enzymatic Role in Microbial Degradation: 4-Hydroxyphenylacetic acid (4-HPA) plays a significant role in the microbial degradation pathways of phenylalanine, tyrosine, and various aromatic amines. A key enzyme, 4-hydroxyphenylacetic acid 3-hydroxylase, has been studied in Pseudomonas putida. This enzyme is essential for the catabolism of 4-HPA and is a flavoprotein monooxygenase requiring NADH for activity (Raju, Kamath, & Vaidyanathan, 1988).

Medical and Therapeutic Applications

  • Anti-inflammatory and Edema Reduction: 4-HPA demonstrates potential therapeutic applications in treating pulmonary diseases. A study on seawater aspiration-induced lung injury in rats showed that 4-HPA reduced mortality, inflammation, and edema. It works by decreasing the level of hypoxia-inducible factor-1α (HIF-1α), thereby controlling vascular leak and inflammation (Liu et al., 2014).

Biotechnological and Industrial Applications

  • Enhanced Microbial Production: The production of 4-HPA has been enhanced through genetic and metabolic engineering in Escherichia coli. Techniques like clustered regularly interspaced short palindromic repeat interference (CRISPRi) have been employed to increase the availability of NADPH and ATP, crucial cofactors in the biosynthesis of 4-HPA (Shen et al., 2021).

Diagnostic and Screening Applications

  • Screening for Small-Bowel Disease: The measurement of urinary 4-hydroxyphenylacetic acid is a promising screening method for small-bowel diseases and bacterial overgrowth syndromes. This approach has shown effectiveness in differentiating between normal and pathological conditions in infants and children (Chalmers, Valman, & Liberman, 1979).

Environmental Applications

  • Degradation in Wastewater Treatment: The degradation of 4-HPA in olive oil mill wastewater has been studied using electrochemical processes. Techniques like anodic oxidation and electro-Fenton processes have been employed for the removal of 4-HPA, indicating its role in environmental remediation and wastewater treatment (Flores et al., 2017).

properties

IUPAC Name

2-(4-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
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InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CC(=O)O)O
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Molecular Formula

C8H8O3
Record name 4-hydroxyphenylacetic acid
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DSSTOX Substance ID

DTXSID5059745
Record name Benzeneacetic acid, 4-hydroxy-
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Molecular Weight

152.15 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS], Solid
Record name 4-Hydroxyphenylacetic acid
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Solubility

60.7 mg/mL
Record name p-Hydroxyphenylacetic acid
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Vapor Pressure

0.0000555 [mmHg]
Record name 4-Hydroxyphenylacetic acid
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Product Name

4-Hydroxyphenylacetic acid

CAS RN

156-38-7
Record name Hydroxyphenylacetic acid
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Record name Benzeneacetic acid, 4-hydroxy-
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Record name P-HYDROXYPHENYLACETIC ACID
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Record name p-Hydroxyphenylacetic acid
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Melting Point

148 - 150 °C
Record name p-Hydroxyphenylacetic acid
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Synthesis routes and methods I

Procedure details

In an autoclave were placed 0.5 g of p-hydroxy-β,β-dichlorostyrene ##STR12## 1.0 g of sodium hydroxide and 5 ml of methanol. The mixture was heated at 120°-130° C. for 4 hours. Then the methanol was distilled off. To the residue was added 10 ml of water and the mixture was refluxed for 30 minutes. After completion of the reaction, the reaction mixture was acidified by concentrated hydrochloric acid and was extracted three times with 10 ml of ether. The extract was dried over anhydrous magnesium sulfate and the ether was distilled off. The residue was purified by silica gel column chromatography by using benzene, n-hexane and ethyl acetate (10:10:3) as a developer solvent to afford 0.3 g of p-hydroxyphenylacetic acid ##STR13## Yield 94.5%, m.p. 151°-152° C. NMR (CDCl3, δ, ppm) 3.50 (s, 2H), 4.25 (b.s., 2H), 6.92 (m, 4H)
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Synthesis routes and methods II

Procedure details

A method in which anisole, which is a starting material, is subjected to chloromethylation and a cyanation to be thereby converted to 4-methoxyphenylacetonitrile (Organikum, Berlin, nine edit., p. 363); and the resultant 4-methoxyphenylacetonitrile is saponified to produce an acid, which is subsequently treated with hydriodic acid to eliminate an ether, whereby 4-hydroxyphenylacetic acid is obtained as the desired product (J. Org. Chem., Vol. 22, 1957, p. 1577).
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Synthesis routes and methods III

Procedure details

At first, 1,200 ml of ethanol and 400 ml of water were added to 428 g (1.18 moles) of the compound (d) in a nitrogen atmosphere to prepare a homogeneous solution. Then, 101 g (1.45 moles) of hydroxylamine hydrochloride and 373 g (2.74 moles) of sodium acetate trihydrate were added thereto, and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure to about 1,000 ml, and extracted with ethyl ether (3×300 ml). The ethyl ether layer was washed successively with an aqueous 5% sodium hydrogen carbonate solution and an aqueous saturated sodium chloride solution (each 2×100 ml), and dried over anhydrous sodium sulfate. The solvent was removed therefrom under reduced pressure to obtain 441 g of the compound (a) as an orange oily substance (99.1%).
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101 g
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373 g
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Synthesis routes and methods IV

Procedure details

The catalytic reduction was carried out in the same manner as in Example 1 except that the water-containing acetic acid was employed in an amount of 3 times (Example 15) or 8.8 times (Example 16) the weight of 4-hydroxymandelic acid. The yields of 4-hydroxyphenylacetic acid were 78% by mole (Example 15) and 95% by mole (Example 16).
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Synthesis routes and methods V

Procedure details

A stirred mixture of sodium p-hydroxymandelate monohydrate (21.2 g.), potassium hypophosphite (52 g.), 50% w/v aqueous hypophosphorous acid (2.2. ml.) and water (10 ml.) is heated under reflux for 22 hours (internal temperature 143° C.) and then cooled. The mixture is diluted with water, acidified with hydrochloric acid and extracted with methyl isobutyl ketone. p-Hydroxyphenylacetic acid, which is formed in 67% yield, is isolated from the extract by conventional means.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyphenylacetic acid
Reactant of Route 2
4-Hydroxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxyphenylacetic acid
Reactant of Route 4
4-Hydroxyphenylacetic acid
Reactant of Route 5
4-Hydroxyphenylacetic acid
Reactant of Route 6
4-Hydroxyphenylacetic acid

Citations

For This Compound
7,090
Citations
WA Hareland, RL Crawford, PJ Chapman… - Journal of …, 1975 - Am Soc Microbiol
… Further, we now find that although the 4-hydroxyphenylacetic acid 1-hydroxylase (4HPA 1-hydroxylase) of this organism readily loses activity duringconventional purification procedures…
Number of citations: 0 journals.asm.org
M Martín, A Gibello, J Fernández, E Ferrer… - …, 1991 - microbiologyresearch.org
… In the present work we have studied how Klebsiella pneumoniae metabolizes 3- and 4-hydroxyphenylacetic acid (3- and 4HPA). Two metabolic pathways for the aerobic degradation of …
Number of citations: 0 www.microbiologyresearch.org
TL Sato - The Journal of Laboratory and Clinical Medicine, 1965 - translationalres.com
A simple and specific method is described for the determination of 3-methoxy-4-hydroxy-phenylacetic acid (homovanillic acid, HVA) in urine. The acid is adsorbed on Dowex AG-1, …
Number of citations: 0 www.translationalres.com
H Zhao, Z Jiang, X Chang, H Xue, W Yahefu… - Frontiers in …, 2018 - frontiersin.org
… 4-hydroxyphenylacetic acid (4-HPA), a major microbiota-… Previous publications have investigated 4-hydroxyphenylacetic acid (4… The results indicate that 4- hydroxyphenylacetic acid …
Number of citations: 0 www.frontiersin.org
YP Shen, YL Liao, Q Lu, X He… - Biotechnology …, 2021 - biotechnologyforbiofuels …
… : Figure S1 Biosynthetic pathway of 4-hydroxyphenylacetic acid in the engineered Escherichia coli used in this study. Black: E. coli genes; red: Saccharomyces cerevisiae gene. …
VL Sparnins, PJ Chapman, S Dagley - Journal of Bacteriology, 1974 - Am Soc Microbiol
… aerobic degradation of 4-hydroxyphenylacetic acid. The first … ), hydroxylation of 4-hydroxyphenylacetic acid gives rise to 3,… ing to convert 4-hydroxyphenylacetic acid into carbon dioxide…
Number of citations: 0 journals.asm.org
WJJ Van den Tweel, JP Smits, JAM De Bont - Archives of microbiology, 1988 - Springer
… lic, phenylacetic, 3- and 4-hydroxyphenylacetic acid by a Flavobacterium is presented. … acid, phenylacetic, 3- and 4-hydroxyphenylacetic acid metabolism, but it could be hydroxylated …
Number of citations: 0 link.springer.com
N Flores, PL Cabot, F Centellas, JA Garrido… - Journal of hazardous …, 2017 - Elsevier
… This paper presents a study on the oxidation of 4-hydroxyphenylacetic acid, spiked in either synthetic sulfate solutions with ultrapure water or real OOMW solutions, by AO-H 2 O 2 , EF …
Number of citations: 0 www.sciencedirect.com
Z Liu, R Xi, Z Zhang, W Li, Y Liu, F Jin… - International Journal of …, 2014 - mdpi.com
4-Hydroxyphenylacetic acid (4-HPA) is an active component of Chinese herb Aster tataricus which had been widely used in China for the treatment of pulmonary diseases. The aim of …
Number of citations: 0 www.mdpi.com
GW Ashcroft, RC Dow, ATB Moir - The Journal of Physiology, 1968 - Wiley Online Library
… 5-hydroxyindol-3-ylacetic acid (5-HIAA), the acid metabolite of 5-hydroxytryptamine, and 3-methoxy-4-hydroxyphenylacetic acid (HVA), the main acid metabolite of dopamine, were …
Number of citations: 0 physoc.onlinelibrary.wiley.com

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